molecular formula C14H16ClN3O B166288 Metazachlor CAS No. 67129-08-2

Metazachlor

Cat. No.: B166288
CAS No.: 67129-08-2
M. Wt: 277.75 g/mol
InChI Key: STEPQTYSZVCJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Metazachlor is a member of the chloroacetamide class of chemicals . Its primary targets are the enzymes involved in the formation of long-chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .

Mode of Action

This compound inhibits the biosynthesis of long-chain fatty acids . This inhibition disrupts cell division and cell expansion, thereby preventing the growth of target organisms . The antibacterial activity of this compound has been observed, with the compound causing damage to bacterial cells through the destruction of cellular proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of cells. This results in the death of the target organisms .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has been observed to cause damage to bacterial cells, leading to leakage of ions . This damage is likely due to the disruption of protein synthesis caused by this compound . In addition, this compound has been associated with lower growth and delayed ontogenetic development in certain organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil organic matter (OM), sand, and Al oxides positively correlate with the herbicide distribution coefficient (Kd), whereas clay, silt, Fe oxides, alkaline pH, and EC show a negative correlation with the Kd values . These factors can affect the bioavailability of this compound, thereby influencing its efficacy . Furthermore, the rate-determining phase of sorption kinetics of this compound in soils follows a pseudo-second-order model .

Biochemical Analysis

Biochemical Properties

Metazachlor interacts with various enzymes and proteins. It inhibits the formation of long chain fatty acids, which are essential for cell division and cell expansion . This interaction affects the normal biochemical reactions within the cell, leading to the herbicidal effect.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause significantly lower growth and delayed ontogenetic development in marbled crayfish at certain concentrations . It also influences cell function by impacting the activity of enzymes such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on gene expression. As a member of the chloroacetamide class of chemicals, this compound inhibits the formation of long chain fatty acids, which are crucial for cell division and cell expansion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in an agricultural retention pond, high concentration pulses of this compound were observed, which enduringly raised solute concentrations in the pond .

Metabolic Pathways

This compound is involved in the metabolic pathway that inhibits the formation of long chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, hydrological tracers have indicated that transport is a dominant process for this compound .

Subcellular Localization

Some studies suggest that certain plasma membrane-associated receptor-like kinases, which are absent from plasmodesmata under optimal growth conditions, rapidly relocate and cluster to the pores in response to osmotic stress

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPQTYSZVCJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058156
Record name Metazachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67129-08-2
Record name Metazachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67129-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazachlor [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067129082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAZACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY2K437O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

43.9 parts by weight of 2-chloro-2',6'-dimethyl-N-chloromethyl acetanilide and 25.8 parts by weight of pyrazole are stirred for 7 hours at 90° C. in 120 parts by volume of toluene. After the mixture has cooled it is filtered, and the filtrate is washed 3 times with water, each time with 50 parts by volume, and dried over sodium sulfate. The solvent is evaporated and the residue pasted with 50 parts by volume of petroleum ether to give 39.1 parts by weight of 2-chloro-2',6'-dimethyl-N-(pyrazol-1-yl-methyl)-acetanilide, m.p.: 81° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7.5 parts by weight of pyrazole and 4.0 parts by weight of sodium hydroxide in 20 parts by volume of water was added dropwise at 20°-25° C., with vigorous stirring, to a solution of 24.6 parts by weight of 2-chloro-N-chloromethyl-2',6'-dimethylacetanilide and M parts by weight of phase transfer catalyst in 70 parts by volume of toluene, and stirring was continued for 3-5 hours at the same temperature. After complete conversion (checked by thin layer chromatography), the organic phase was washed three times with water, dried and concentrated under reduced pressure at 70° to give G parts by weight of 2-chloro-2',6'-dimethyl-N-(pyrazol-1-yl-methyl)-acetanilide, as shown in the Table which follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
24.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metazachlor
Reactant of Route 2
Reactant of Route 2
Metazachlor
Reactant of Route 3
Metazachlor
Reactant of Route 4
Reactant of Route 4
Metazachlor
Reactant of Route 5
Metazachlor
Reactant of Route 6
Metazachlor
Customer
Q & A

Q1: What is the primary target site of metazachlor in plants?

A1: this compound primarily inhibits the synthesis of very long chain fatty acids (VLCFAs) in plants. [] This effect was specifically observed with the herbicidally active S-enantiomer of metolachlor, a related chloroacetamide herbicide, while the inactive R-enantiomer had no influence. []

Q2: How does the inhibition of VLCFA synthesis affect plant growth?

A2: VLCFAs are essential components of plant cell walls and membranes. [] By disrupting their synthesis, this compound interferes with cell division and expansion, ultimately leading to plant death. [, ] Specifically, this compound can provoke fasciation of leaves and impact cellular antioxidant defense mechanisms. []

Q3: Are there other biochemical processes affected by this compound?

A3: While VLCFA synthesis inhibition is considered the primary mode of action, this compound can also influence other metabolic pathways. Studies show it can inhibit fatty acid desaturation, particularly affecting the conversion of oleic acid. [, ] Additionally, this compound exposure can lead to oxidative stress, indicated by increased activity of antioxidative enzymes and lipid peroxidation in plant tissues. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H20ClN3O and a molecular weight of 293.8 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into specific spectroscopic details, the development of an enzyme immunoassay (ELISA) for this compound detection relies on its structural characteristics. [] This suggests the availability of spectroscopic data for characterizing the herbicide and its interactions with antibodies.

Q6: How does this compound behave in different soil types?

A6: this compound degradation in soil is influenced by factors like texture and organic carbon content. [, , ] Higher clay and organic carbon content generally lead to faster degradation. [] The presence of organic fertilizers can initially slow down degradation, likely due to increased sorption to organic matter, but this effect diminishes over time. [, ]

A6: this compound is not known to possess catalytic properties. As a herbicide, its action relies on inhibiting enzymatic processes rather than catalyzing them.

A7: While not extensively covered in the provided research, computational chemistry could be applied to study this compound. QSAR (Quantitative Structure-Activity Relationship) models, for instance, could be developed to predict the herbicidal activity of this compound analogs based on their structural features. []

Q7: How does the structure of this compound relate to its herbicidal activity?

A8: Research on chloroacetamides, including this compound, highlights the importance of specific structural features for their activity. [, ] The presence of a chiral center in the molecule is crucial, with the S-enantiomer exhibiting significantly higher herbicidal potency compared to the R-enantiomer. [] Modifications to the aromatic ring or the side chain can alter activity and selectivity. [, ]

Q8: How stable is this compound under environmental conditions?

A9: this compound exhibits varying persistence depending on factors like soil type, moisture, and temperature. [, ] Its half-life in soil typically ranges from 1 to 3 months. [] this compound degradation can lead to the formation of metabolites, some of which might be more persistent than the parent compound. [, , , ]

Q9: Are there specific formulation strategies employed to improve this compound's efficacy?

A10: Research highlights the use of adjuvants in this compound formulations to enhance its efficacy. [] Adjuvants can improve herbicide uptake by the plant or modify its behavior in the soil, leading to better weed control. [, ] Encapsulation of this compound in biodegradable microparticles has been explored as a controlled-release strategy. [, ] This approach aims to prolong the herbicide's activity and potentially reduce its environmental impact. [, ]

Q10: Does the use of this compound raise any environmental concerns?

A11: The widespread use of this compound has raised concerns regarding its potential impact on the environment, particularly on water resources. [, , ] Studies have detected this compound and its metabolites in groundwater and surface waters, raising concerns about potential long-term effects on aquatic ecosystems and human health. [, ]

Q11: What measures are being taken to mitigate the environmental risks associated with this compound?

A12: Strategies to minimize this compound leaching to water resources include optimizing application rates and timing, using controlled-release formulations, and implementing appropriate agricultural practices. [, , ] Regulatory bodies are actively involved in monitoring this compound levels in the environment and setting maximum residue limits (MRLs) in food and feed to ensure consumer safety. [, , ]

A10: The efficacy of this compound is primarily evaluated through field trials assessing its weed control efficacy and crop safety. [, , , , ] Laboratory studies often focus on understanding its mode of action using model organisms like algae. [, , , ]

Q12: Has resistance to this compound been observed in weeds?

A13: While widespread resistance to this compound has not been widely reported, studies have successfully developed this compound-resistant algal strains in the laboratory. [, ] These resistant strains often exhibit cross-resistance to other chloroacetamide herbicides, indicating a shared mode of action. [, ]

Q13: What is known about the toxicological profile of this compound?

A14: this compound's toxicological profile has been extensively studied due to its widespread use. [, , ] Regulatory agencies, such as the European Food Safety Authority (EFSA), assess the potential risks of this compound to human health and the environment. [, , ] These assessments consider various factors, including dietary exposure, occupational exposure, and potential for bioaccumulation. [, , ]

A13: Drug delivery and targeting strategies are not typically relevant to this compound, as it is a herbicide applied directly to the soil or plants.

A13: Biomarkers and diagnostics are not commonly used in the context of this compound, as its effects are primarily assessed through direct observation of weed control and potential phytotoxicity to crops.

Q14: What analytical techniques are used to detect and quantify this compound in environmental samples?

A15: Gas chromatography coupled with electron capture detection (GC/ECD) is a widely used technique for analyzing this compound residues in various matrices, including soil, water, and plant tissues. [, , , ] This method offers high sensitivity and selectivity for detecting trace amounts of this compound and its metabolites. [, , , ] Additionally, enzyme immunoassays (ELISAs) have been developed for rapid and sensitive detection of this compound. []

Q15: What are the main pathways of this compound degradation in the environment?

A16: this compound degradation in the environment can occur through various pathways, including microbial degradation, photodegradation, and chemical hydrolysis. [, , , ] Microbial degradation is considered the primary route in soil, where microorganisms utilize this compound as a source of carbon or energy. [, , , ]

A17: this compound's solubility in water is relatively low, which influences its behavior in the environment and its formulation. [] Factors like temperature, pH, and the presence of organic matter can affect its solubility and, consequently, its bioavailability to plants and microorganisms. []

A18: Analytical methods for this compound analysis undergo rigorous validation processes to ensure their accuracy, precision, and reliability. [, ] These validation procedures follow established guidelines and involve determining parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). [, ]

A19: Stringent quality control measures are implemented throughout the production and distribution of this compound to ensure its quality, consistency, and safety. [, ] These measures encompass various aspects, including raw material control, manufacturing process control, and finished product testing. [, ]

Q16: Are there any viable alternatives to this compound for weed control in oilseed rape?

A24: Research explores alternative herbicides and strategies for weed control in oilseed rape, particularly with the emergence of herbicide-resistant weeds. [, , , , ] Integrated weed management approaches, combining cultural practices, mechanical weed control, and herbicides with different modes of action, are increasingly emphasized to prevent resistance development and reduce reliance on single active ingredients like this compound. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.